molecular formula C11H13Cl2N3 B13575786 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride

5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride

Cat. No.: B13575786
M. Wt: 258.14 g/mol
InChI Key: QBIIFOVECPBHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is a heterocyclic compound featuring a benzonitrile core substituted with a piperazine ring and a chlorine atom. Its molecular formula is C₁₁H₁₂Cl₂N₄ (hydrochloride salt), with a molecular weight of 287.15 g/mol. The compound’s structure combines a planar aromatic system (benzonitrile) with a flexible piperazine moiety, making it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

5-chloro-2-piperazin-1-ylbenzonitrile;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H

InChI Key

QBIIFOVECPBHKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)C#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through recrystallization or other purification techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is also used in the study of drug-receptor interactions .

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, leading to changes in neuronal activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical structural and functional attributes of 5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
This compound C₁₁H₁₂Cl₂N₄ 287.15 Chloro, benzonitrile, piperazine CNS-targeting potential (inference from piperazine’s role in receptor binding)
3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile (5j) C₁₉H₂₁N₅ 335.41 Phthalazine-amine, benzonitrile, piperazine Synthetic yield: 18%; potential kinase inhibition (structural analogy to phthalazine drugs)
5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one (Comp 4) C₂₅H₂₂ClN₃O₂ 452.92 Chloro, xanthone core, methoxyphenyl-piperazine SIRT2 inhibition: 48.5% (tertiary piperazine derivative; lower activity vs. secondary amines)
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride C₁₁H₁₆Cl₂N₂O 263.16 Chloro, methoxy, piperazine Lacks benzonitrile; likely altered solubility and receptor selectivity
4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2) C₁₁H₁₂N₄ 200.25 Benzonitrile, piperazine (no chloro substituent) High structural similarity (1.00); chloro absence may reduce steric hindrance in binding
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile (CAS 288251-82-1) C₁₂H₁₅N₅ 229.28 Amino, methyl-piperazine, benzonitrile Enhanced lipophilicity (methyl group); potential pharmacokinetic advantages

Physicochemical and Pharmacokinetic Properties

  • Solubility: Piperazine-containing compounds generally exhibit moderate water solubility due to their basic nitrogen atoms. The hydrochloride salt form of the target compound enhances solubility compared to non-ionized analogs like 4-(piperazin-1-yl)benzonitrile .
  • Lipophilicity: The chloro and benzonitrile groups increase logP (hydrophobicity), favoring membrane permeability. However, the methyl-piperazine in 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile further elevates logP, suggesting improved CNS penetration .

Biological Activity

5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is a compound of significant interest due to its diverse biological activities. This article compiles findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Molecular Formula: C11H13ClN2

Molecular Weight: 220.69 g/mol

IUPAC Name: this compound

The compound features a chloro group and a piperazine moiety, which are critical for its biological activity. The presence of the benzonitrile group is also noteworthy as it often contributes to the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. Research indicates that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes, which could lead to altered metabolic pathways.
  • Receptor Modulation: The piperazine ring allows for interactions with neurotransmitter receptors, potentially impacting neurological functions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Streptococcus agalactiae100 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, primarily through:

  • Cell Cycle Arrest: The compound appears to affect key regulatory proteins involved in cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels have been linked to cytotoxic effects in cancer cells.

Case Studies and Experimental Findings

A notable study published in MDPI highlighted the compound's selective inhibition of certain cancer cell lines. The results showed that at concentrations below 100 µM, it effectively reduced cell viability in breast and lung cancer models without significant toxicity to normal cells .

Another investigation focused on its mechanism of action, revealing that it disrupts mitochondrial function in cancer cells, leading to increased apoptosis rates .

Comparative Analysis with Similar Compounds

This compound has been compared with other benzonitrile derivatives:

Compound Antimicrobial Activity (MIC) Anticancer Activity
5-Chloro-2-(piperazin-1-yl)benzonitrile50 µM against S. aureusInduces apoptosis
4-Fluoro-2-(piperazin-1-yl)benzonitrile75 µM against E. coliModerate cytotoxicity
3-Methyl-2-(piperazin-1-yl)benzonitrile100 µM against S. agalactiaeLow efficacy

This table illustrates how variations in substituents on the benzonitrile backbone can influence both antimicrobial and anticancer activities.

Q & A

Q. What in silico tools are employed to predict off-target effects and toxicity?

  • Methodological Answer : QSAR models (e.g., TOPKAT) assess hepatotoxicity risks based on structural alerts (e.g., nitrile groups). Molecular dynamics simulations identify off-target binding to potassium channels (hERG), guiding lead optimization. ADMET predictors (e.g., admetSAR) prioritize derivatives with lower Ames test mutagenicity scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.